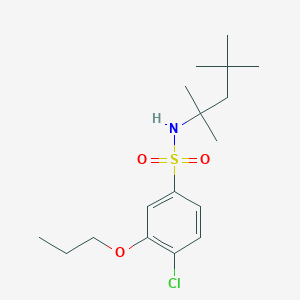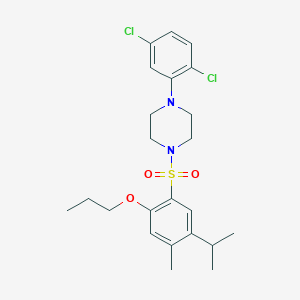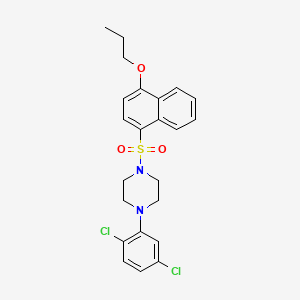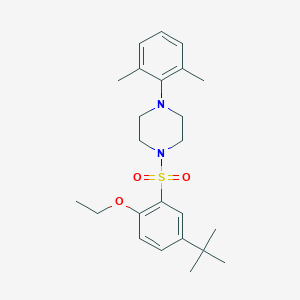
4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide involves the inhibition of carbonic anhydrase, which leads to a decrease in the production of bicarbonate ions. This, in turn, leads to a decrease in the pH of the intracellular and extracellular fluids, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide depend on the specific application. It has been shown to have potential anti-inflammatory and anti-cancer properties, which may be due to its ability to inhibit carbonic anhydrase. It has also been studied for its potential use in the treatment of glaucoma, as it can decrease intraocular pressure.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide in lab experiments is its potential to inhibit carbonic anhydrase, which can be useful in studying various physiological processes. However, one limitation is that it may have off-target effects, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of 4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide. One potential direction is to further investigate its potential anti-inflammatory and anti-cancer properties. Another direction is to study its potential use in the treatment of glaucoma, as it has shown promise in decreasing intraocular pressure. Additionally, further studies can be conducted to better understand its mechanism of action and potential off-target effects.
Méthodes De Synthèse
The synthesis of 4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide involves the reaction between 4-chloro-3-nitrobenzenesulfonamide and 2,4,4-trimethylpentan-2-amine in the presence of a reducing agent such as iron powder. The resulting compound is then treated with propyl bromide to obtain the final product.
Applications De Recherche Scientifique
4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide has been extensively studied in scientific research due to its potential applications in various fields. It has been used as a potential inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. It has also been studied for its potential anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28ClNO3S/c1-7-10-22-15-11-13(8-9-14(15)18)23(20,21)19-17(5,6)12-16(2,3)4/h8-9,11,19H,7,10,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHZDABHQTQKNDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)CC(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-propoxy-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440425.png)











![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B7440492.png)
